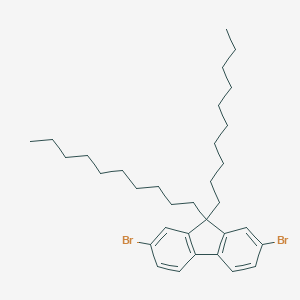

2,7-Dibromo-9,9-didecyl-9H-fluorene

Übersicht

Beschreibung

2,7-Dibromo-9,9-didecyl-9H-fluorene is an organic compound with the molecular formula C₃₃H₄₈Br₂. It is a derivative of fluorene, where two bromine atoms are substituted at the 2 and 7 positions, and two decyl groups are attached to the 9 position. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-didecyl-9H-fluorene typically involves the bromination of 9,9-didecylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or column chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dibromo-9,9-didecyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki coupling or Stille coupling.

Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to remove the bromine atoms.

Common Reagents and Conditions

Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atoms with aryl or alkyl groups.

Stille Coupling: Similar to Suzuki coupling, this reaction uses tin reagents and palladium catalysts to achieve substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound to fluorenone derivatives.

Major Products

Substitution Products: Depending on the reagents used, various substituted fluorenes can be obtained.

Oxidation Products: Fluorenone derivatives are the major products of oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

One of the primary applications of 2,7-dibromo-9,9-didecyl-9H-fluorene is in the field of organic electronics. It serves as a key building block for the synthesis of semiconducting polymers used in devices such as:

- Organic Light-Emitting Diodes (OLEDs) : These polymers exhibit excellent electroluminescent properties due to their high charge-carrier mobility.

- Organic Photovoltaic (OPV) Devices : The compound contributes to the development of efficient solar cells by enhancing light absorption and charge transport .

Material Science

In material science, this compound is utilized to create materials with tailored electronic properties. Its derivatives are explored for applications requiring:

- High Charge-Carrier Mobility : Essential for improving the performance of electronic devices.

- Good Processability : Facilitating easier fabrication techniques for large-area electronics .

Chemical Research

The compound also plays a significant role in chemical research as a versatile building block for synthesizing various functionalized fluorene derivatives. These derivatives are crucial for:

- Exploring New Chemical Reactions : Such as cross-coupling reactions that are fundamental in organic synthesis.

- Developing Novel Materials : For applications ranging from sensors to advanced coatings .

Case Study 1: Synthesis of Polyfluorenes

A study demonstrated the successful synthesis of poly(9,9-didecylfluorene) using this compound as a precursor. The polymer exhibited promising properties for OLED applications due to its high photoluminescence efficiency and stability under operational conditions .

Case Study 2: Application in Photovoltaics

Research highlighted the effectiveness of polymers derived from this compound in OPV devices. The synthesized materials showed improved power conversion efficiencies compared to traditional materials due to enhanced light absorption characteristics and better charge transport mechanisms .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | High efficiency, excellent electroluminescence |

| Material Science | Development of conductive polymers | Enhanced charge-carrier mobility |

| Chemical Research | Building block for functionalized fluorene derivatives | Versatility in synthesis |

Wirkmechanismus

The mechanism of action of 2,7-Dibromo-9,9-didecyl-9H-fluorene in its applications primarily involves its ability to participate in coupling reactions to form conjugated polymers. These polymers exhibit unique electronic properties due to the extended π-conjugation along the polymer backbone. The bromine atoms facilitate the coupling reactions, while the decyl groups enhance the solubility and processability of the resulting polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar structure but with methyl groups instead of decyl groups.

2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of decyl groups.

2,7-Dibromo-9H-fluoren-9-one: A fluorenone derivative with bromine substitutions.

Uniqueness

2,7-Dibromo-9,9-didecyl-9H-fluorene is unique due to its long decyl chains, which provide enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the synthesis of high-performance organic electronic materials.

Biologische Aktivität

2,7-Dibromo-9,9-didecyl-9H-fluorene (C₃₃H₄₈Br₂) is a polycyclic aromatic hydrocarbon that has garnered attention for its potential applications in organic electronics and its biological activity. This compound features a fluorene core with bromine substitutions and long alkyl chains, which influence its solubility and electronic properties. The following sections detail the biological activity of this compound, including its interactions with various biological systems and potential therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Bromination: The presence of bromine atoms enhances reactivity and solubility.

- Alkyl Substitution: The didecyl groups improve the compound's solubility in organic solvents, making it suitable for various applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Alkylation followed by Bromination: Initial alkylation of fluorene followed by bromination.

- Phase Transfer Catalysis: Utilizing a two-phase system to facilitate the reaction while minimizing side reactions.

- Suzuki-Miyaura Coupling: A coupling reaction between dibromofluorene derivatives and boronic acids to form the desired compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism.

Inhibition of Cytochrome P450 Enzymes

Studies have shown that this compound acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered drug efficacy and toxicity profiles.

Table 1: Inhibition Potency of Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Moderate | |

| CYP2C19 | Strong |

Interaction with Biological Targets

The compound's ability to interact with various biological targets is attributed to its electronic properties. It engages in non-covalent interactions that can modulate enzyme activity and influence cellular signaling pathways.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Drug Interactions:

- A study investigated the impact of this compound on the metabolism of common pharmaceuticals. Results indicated significant alterations in the metabolic pathways when co-administered with CYP substrates.

-

Toxicological Assessment:

- Toxicological evaluations demonstrated that while the compound has potential therapeutic applications, its inhibition of cytochrome P450 could lead to adverse effects if not monitored closely.

-

Electronics and Biocompatibility:

- Research into its use in organic light-emitting diodes (OLEDs) highlighted not only its electronic properties but also raised questions about biocompatibility and environmental impact due to its structural characteristics.

Eigenschaften

IUPAC Name |

2,7-dibromo-9,9-didecylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48Br2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYANTSRYXOALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394780 | |

| Record name | 9,9-Didecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175922-78-8 | |

| Record name | 9,9-Didecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-didecylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.